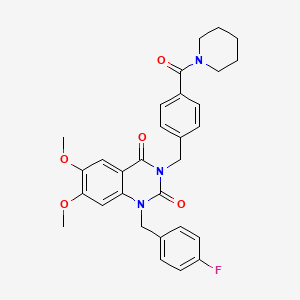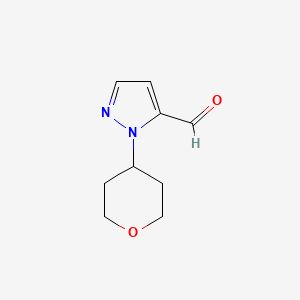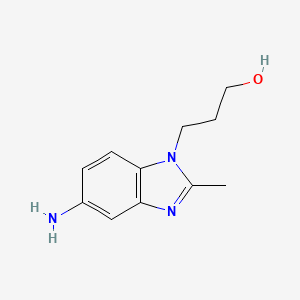![molecular formula C15H12ClN3O3S2 B2686409 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide CAS No. 899733-97-2](/img/structure/B2686409.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound might involve the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst . This catalyst has been successfully applied for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known to have various tautomeric forms and can give rise to benzo derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound might be influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . For instance, a halo group at the 7 and 8 positions of the ring could result in active compounds .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones :
- Compounds like 2-chloro-N-phenylacetamide are used as building blocks in synthesizing ring-annulated thiazolo[3,2-a]pyrimidinone products. These syntheses result in the formation of compounds with potential applications in various fields, including medicinal chemistry (Janardhan et al., 2014).
Biological Activities and Applications
Antibacterial Activity :
- Some derivatives of 2-chloro-N-phenylacetamide demonstrate significant antibacterial activities. These compounds are effective against various bacterial strains, such as Staphylococcus epidermidis and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Almajan et al., 2010).
Anticancer and Antitumor Activity :
- Various derivatives of 2-chloro-N-phenylacetamide have been evaluated for their antitumor and anticancer properties. These compounds show promising activities against several cancer cell lines, indicating their potential in developing new cancer therapies (Hamama et al., 2013).
Synthesis of Anticancer Agents :
- The synthesis of a series of 1,3,4-thiadiazole derivatives, which include N-phenylacetamide compounds, has shown potential as anticancer agents. These compounds exhibit cytotoxic effects on various human cancer cell lines, suggesting their use in cancer treatment (Altıntop et al., 2019).
Antimicrobial Evaluation :
- Novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, derived from compounds like 2-chloro-N-phenylacetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds show activity against various microbial strains (Hamama et al., 2017).
Pharmaceutical and Medicinal Chemistry
Glutaminase Inhibitors :
- Compounds such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, derived from N-phenylacetamide structures, are potent inhibitors of kidney-type glutaminase. These are studied for their potential in treating cancer by inhibiting tumor cell growth (Shukla et al., 2012).
Synthesis of Anticancer Benzothiadiazinyl Compounds :
- New benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have been synthesized and tested for their anticancer activities. These compounds show considerable inhibitory activity against various cancer cell lines (Kamal et al., 2011).
Future Directions
The future directions for this compound could involve more intensive research, given that 1,2,3-Benzothiadiazine 1,1-dioxides combine the structural features of two compound families that have been used in various therapies . This compound could potentially serve as a building block in medicinal chemistry .
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c16-10-6-7-12-13(8-10)24(21,22)19-15(18-12)23-9-14(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFADUWHLZOPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2686326.png)


![4-(tert-butyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2686332.png)

![Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-](/img/structure/B2686337.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2686339.png)

![N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2686341.png)
![1-Oxobenzo[f]chromene-2-carbaldehyde](/img/structure/B2686343.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686346.png)
![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)
![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)